8-(Butan-2-ylamino)-3-methyl-7-pentylpurine-2,6-dione
Description
Properties
IUPAC Name |
8-(butan-2-ylamino)-3-methyl-7-pentylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2/c1-5-7-8-9-20-11-12(17-14(20)16-10(3)6-2)19(4)15(22)18-13(11)21/h10H,5-9H2,1-4H3,(H,16,17)(H,18,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMQREBZTMZOJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1NC(C)CC)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Butan-2-ylamino)-3-methyl-7-pentylpurine-2,6-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the butan-2-ylamino group, the methyl group, and the pentyl chain through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
8-(Butan-2-ylamino)-3-methyl-7-pentylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted purines with different functional groups.
Scientific Research Applications
8-(Butan-2-ylamino)-3-methyl-7-pentylpurine-2,6-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It serves as a tool for studying purine metabolism and the role of purines in cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 8-(Butan-2-ylamino)-3-methyl-7-pentylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in purine metabolism or bind to receptors that regulate cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Molecular Properties
The biological and physicochemical properties of purine-2,6-dione derivatives are highly dependent on substituents at the 1-, 3-, 7-, and 8-positions. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
*Estimated based on analogous structures.
Key Observations:
- Steric and Electronic Effects: The butan-2-ylamino group at the 8-position introduces steric bulk and hydrogen-bonding capacity, which may influence receptor binding compared to smaller substituents like ethylamino or halogens (e.g., bromo) .
Kinase Inhibition
Purine-2,6-dione derivatives are prominent kinase inhibitors. For example:
- Compound 168a (8-(4-chlorophenyl)-substituted analog) showed potent antimicrobial activity against Gram-negative bacteria (MIC: 1.5 mg/mL vs. E. coli) .
- BI 1356, a xanthine-based dipeptidyl peptidase-4 (DPP-4) inhibitor, demonstrated superior potency and prolonged action due to its 3-aminopiperidin-1-yl group at the 8-position .
- 8-[2-[(3-Methoxyphenyl)methylidene]hydrazine-1-yl]-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione exhibited kinase CK2 inhibition (IC₅₀: 8.5 µM), highlighting the importance of 7-position flexibility .
Antimicrobial Activity
While direct evidence for the target compound is lacking, structural analogs with halogen or aryl groups at the 8-position (e.g., 8-bromo or 8-chlorophenyl derivatives) show significant activity against E. coli and Klebsiella pneumoniae . The pentyl chain in the target compound could modulate solubility and bacterial membrane interaction.
Biological Activity
8-(Butan-2-ylamino)-3-methyl-7-pentylpurine-2,6-dione, a purine derivative, has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C14H20N4O2
- Molecular Weight : 276.34 g/mol
- Structure : The compound features a purine base with modifications at the 8-position (butan-2-ylamino) and the 7-position (pentyl), which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Adenosine Receptor Modulation : This compound may act as an agonist or antagonist at adenosine receptors, influencing cellular signaling pathways related to inflammation and neuroprotection.
- Phosphodiesterase Inhibition : It has been suggested that the compound may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are crucial for various cellular functions.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. This activity is essential for protecting cells from oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. By modulating cytokine production and inhibiting pro-inflammatory pathways, it may offer therapeutic benefits in conditions like arthritis and asthma.
Neuroprotective Properties
Studies have demonstrated that this purine derivative can protect neuronal cells from apoptosis induced by neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
Several studies have investigated the biological effects of this compound:
-
Study on Neuroprotection :
- Objective : To evaluate the neuroprotective effects of the compound in a rat model of ischemic stroke.
- Findings : Treatment with the compound significantly reduced infarct size and improved neurological outcomes compared to control groups.
- : The compound's ability to modulate adenosine receptors may underlie its protective effects against ischemic injury.
-
Inflammation Model Study :
- Objective : To assess the anti-inflammatory effects of the compound in a murine model of acute lung injury.
- Results : Administration of the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6.
- Implications : These findings support the potential use of this compound in managing acute inflammatory conditions.
Data Summary Table
| Biological Activity | Mechanism of Action | Reference Study |
|---|---|---|
| Antioxidant | Scavenging free radicals | [Study on oxidative stress] |
| Anti-inflammatory | Inhibition of cytokines | [Inflammation model study] |
| Neuroprotective | Modulation of adenosine receptors | [Neuroprotection study] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
